molecular formula C10H12N2 B1456303 [(6-Methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine CAS No. 1248915-22-1

[(6-Methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine

Cat. No.: B1456303
CAS No.: 1248915-22-1
M. Wt: 160.22 g/mol
InChI Key: PKUYZIDVHHOXNL-UHFFFAOYSA-N
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Description

(6-Methylpyridin-2-yl)methylamine is a secondary amine featuring a pyridine core substituted with a methyl group at the 6-position and a propargylamine (prop-2-yn-1-yl) moiety attached via a methylene bridge at the 2-position. This compound combines the aromatic π-system of pyridine with the reactive alkyne group of propargylamine, making it of interest in medicinal chemistry and catalysis. Its synthesis typically involves alkylation or nucleophilic substitution reactions, as seen in analogues like N-methylpropargylamino-quinazoline derivatives (e.g., via acetonitrile/DIPEA-mediated coupling) . The propargyl group is known for its role in irreversible enzyme inhibition (e.g., MAO-B in Selegiline) and click chemistry applications .

Properties

IUPAC Name

N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-3-7-11-8-10-6-4-5-9(2)12-10/h1,4-6,11H,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUYZIDVHHOXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CNCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Routes

The primary synthetic approach to (6-Methylpyridin-2-yl)methylamine involves the nucleophilic substitution or reductive amination of 6-methyl-2-pyridinemethanol or 6-methylpyridine-2-carbaldehyde with propargylamine. Key methods include:

  • Reductive Amination: Reacting 6-methylpyridine-2-carbaldehyde with propargylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ with Pd catalyst) in an alcoholic solvent like methanol or tetrahydrofuran (THF). The reaction is typically conducted at room temperature under inert atmosphere to prevent side reactions involving the alkyne group.

  • Nucleophilic Substitution: Direct alkylation of 6-methyl-2-pyridinemethanol with propargylamine under basic conditions (e.g., sodium hydroxide) in solvents such as THF, with stirring at ambient temperature.

These methods ensure selective formation of the secondary amine without degradation of the sensitive propargyl group.

Catalysts and Reaction Conditions

  • Catalysts: Palladium-based catalysts (e.g., Pd/C or PdCl₂(PPh₃)₂) or copper catalysts are employed to facilitate reductive amination or coupling reactions, enhancing yield and selectivity.

  • Bases: Organic tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are used to render the reaction medium basic, which favors reductive amination and suppresses side reactions.

  • Reducing Agents: Sodium cyanoborohydride is preferred for reductive amination due to its mild reducing power that avoids over-reduction or polymerization of the alkyne.

  • Solvents: Methanol and THF are commonly used solvents, providing good solubility and reaction medium compatibility.

  • Temperature: Reactions are generally conducted at room temperature to moderate heat (up to 60–100°C) depending on the method, with inert atmosphere (nitrogen or argon) to protect the alkyne moiety.

Industrial Scale Considerations

  • Continuous Flow Reactors: For large-scale synthesis, continuous flow reactors are utilized to maintain consistent reaction conditions, improve safety (especially handling propargyl compounds), and enhance yield.

  • Catalyst Recycling: Palladium and copper catalysts can be recycled to reduce cost and environmental impact.

  • Purification: Chiral separation techniques may be applied if enantiomerically pure products are required, using chiral amines and appropriate solvents.

Detailed Reaction Scheme and Data

Step Reactants Conditions Catalysts/Reagents Solvent Temperature Outcome/Yield
1 6-Methylpyridine-2-carbaldehyde + Propargylamine Reductive amination Sodium cyanoborohydride, DABCO Methanol Room temperature Secondary amine formation, ~70-85% yield
2 6-Methyl-2-pyridinemethanol + Propargylamine Nucleophilic substitution Sodium hydroxide THF Room temperature Secondary amine formation, ~60-80% yield
3 Scale-up in continuous flow Optimized flow rate and catalyst loading Pd/C or Cu catalyst Methanol or THF 25-60°C High purity, scalable yield

Research Findings and Analytical Data

  • Spectroscopic Characterization:

    • ¹H NMR: Propargyl CH₂ protons appear at δ ~2.5–3.5 ppm; pyridine aromatic protons at δ ~7.0–8.5 ppm.
    • ¹³C NMR: Signals corresponding to pyridine carbons and alkyne carbons confirm structure.
    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₀H₁₃N₂, 161.11 g/mol).
    • X-ray Crystallography: Used to confirm stereochemistry and bonding angles, particularly the positioning of the propargylamine moiety.
  • Reaction Optimization:

    • Controlled stoichiometry and low temperatures reduce polymerization of the propargyl group.
    • Addition of iron sulfate (FeSO₄·7H₂O) can suppress secondary reactions involving cyanide ions in reductive amination.
  • Stability:

    • The propargyl group is sensitive to strong oxidizers; therefore, mild reaction conditions are necessary.
    • The pyridine ring enhances solubility and stability in polar solvents.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Disadvantages Typical Yield
Reductive Amination Uses aldehyde and propargylamine with NaBH₃CN and base Mild conditions, high selectivity Requires careful control to avoid side reactions 70-85%
Nucleophilic Substitution Alcohol reacts with propargylamine under basic conditions Simple setup, moderate conditions Lower yield, possible side reactions 60-80%
Continuous Flow Synthesis Scaled-up, catalyst-assisted flow process High reproducibility, scalable Requires specialized equipment >80%

Chemical Reactions Analysis

Types of Reactions

(6-Methylpyridin-2-yl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Methylpyridin-2-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Methylpyridin-2-yl)methylamine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and facilitating various catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological/Chemical Activity References
(6-Methylpyridin-2-yl)methylamine Pyridine 6-Me, CH2-NH-propargyl Potential MAO inhibition, Catalytic ligand
Selegiline (methyl(1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine) Benzylamine Phenyl, Me, propargyl Irreversible MAO-B inhibitor
3-(((2-Cycloheptylethyl)(methyl)amino)methyl)-1H-indol-7-yl di(prop-2-yn-1-yl)carbamate Indole-carbamate Di-propargyl carbamate Butyrylcholinesterase inhibitor
(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine Bis-pyridylmethylamine Two pyridylmethyl, propargyl Catalytic oxidation of aromatic compounds
N-Methylpropargylamino-quinazoline derivatives Quinazoline Quinazoline core, propargylamine Multitarget (ChE, NMDAR, MAO-A/B)

Physicochemical Properties

  • Solubility and Stability : The pyridine core enhances water solubility compared to purely aromatic systems (e.g., indole derivatives in ). The propargyl group’s reactivity may reduce stability under acidic or oxidative conditions .
  • Spectroscopic Data : NMR shifts for the propargyl CH2 group (δ ~2.5–3.5 ppm) and pyridine protons (δ ~7.0–8.5 ppm) align with analogues like 4-methyl-6-(prop-1-enyl)pyridin-2-amine () .

Biological Activity

(6-Methylpyridin-2-yl)methylamine, also known as a propargylamine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a pyridine ring with a methyl substitution and a propargylamine moiety, which is significant for its interaction with various biological targets.

The primary mechanism of action for (6-Methylpyridin-2-yl)methylamine involves the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of monoamines such as dopamine, norepinephrine, and serotonin. By inhibiting MAO-B, this compound can increase the levels of these neurotransmitters in the brain, potentially offering therapeutic effects for neurodegenerative diseases and mood disorders.

Target Enzymes

  • Monoamine Oxidase B (MAO-B) : Inhibition leads to increased neurotransmitter levels.
  • Lysine-Specific Demethylase 1 (LSD1) : Modulation of this enzyme can influence epigenetic regulation and cellular signaling pathways.

Biological Activities

The compound has been investigated for various biological activities:

Anticancer Properties

Research indicates that (6-Methylpyridin-2-yl)methylamine exhibits significant anticancer properties. It has shown effectiveness against multiple cancer types, including:

  • Pancreatic Cancer
  • Prostate Cancer
  • Breast Cancer
  • Lung Cancer
  • Leukemia

In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell growth by targeting specific kinases involved in cancer progression, such as mTORC and Pim kinases .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeSpecific EffectsReferences
AnticancerInhibits growth in pancreatic, prostate, breast cancers
AntimicrobialActive against multiple bacterial strains
MAO-B InhibitionIncreases levels of dopamine and serotonin

Case Study: Inhibition of MAO-B

A study focusing on the inhibition of MAO-B by (6-Methylpyridin-2-yl)methylamine showed that at lower concentrations, the compound effectively inhibited MAO-B without significant cytotoxicity. This suggests potential therapeutic applications in treating conditions like Parkinson's disease and depression where monoamine levels are critical.

Dosage and Toxicity

The effects of (6-Methylpyridin-2-yl)methylamine vary with dosage. Lower doses have been shown to be effective in inhibiting target enzymes while minimizing toxicity. However, further studies are needed to establish safe and effective dosing regimens for clinical applications.

Q & A

Q. What are the common synthetic routes for (6-Methylpyridin-2-yl)methylamine, and how do reaction conditions influence yield?

Synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Step 1 : React 6-methylpyridine-2-carbaldehyde with propargylamine under reductive conditions (e.g., NaBH₃CN or H₂/Pd) to form the secondary amine.
  • Step 2 : Optimize solvent (e.g., methanol or DMF), temperature (60–100°C), and inert atmosphere (N₂/Ar) to suppress alkyne side reactions .
  • Catalysts : Palladium or copper catalysts may enhance selectivity in coupling steps .
  • Yield Considerations : Propargyl groups are prone to polymerization; controlled stoichiometry and low temperatures improve yields.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms amine proton environment (δ 1.5–3.0 ppm) and alkyne protons (δ 2.5–3.5 ppm). Pyridine ring protons appear as distinct aromatic signals .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and bond angles, critical for confirming the propargylamine geometry .
  • Mass Spectrometry : HRMS validates molecular weight (C₁₀H₁₃N₂; calc. 161.11 g/mol) and fragmentation patterns.

Q. What functional groups dominate its reactivity, and how do they influence experimental design?

  • Propargylamine : Participates in click chemistry (e.g., Huisgen cycloaddition) and metal coordination (via the alkyne π-system) .
  • 6-Methylpyridinyl Group : Enhances solubility in polar solvents and stabilizes metal complexes (e.g., Cu²⁺, Fe³⁺) through lone-pair donation .
  • Design Implications : Use anhydrous conditions to prevent hydrolysis of the propargyl group; avoid strong oxidizers that could degrade the pyridine ring.

Advanced Research Questions

Q. How does this compound act as a ligand in transition-metal catalysis, and what are its coordination modes?

  • Coordination Chemistry : The pyridinyl N and propargylamine N atoms act as tridentate ligands, forming stable complexes with Cu(I/II) and Ru(II).
  • Applications : Catalyzes C–H activation and alkyne cyclization. For example, Cu complexes enable azide-alkyne cycloaddition with turnover numbers >1,000 .
  • Structural Insights : X-ray data show bond lengths of 1.95–2.10 Å for metal-N bonds, with distortion due to steric effects from the methyl group .

Q. What biological targets or pathways are influenced by this compound, and how are mechanistic studies designed?

  • Putative Targets : Inhibits monoamine oxidases (MAOs) due to structural similarity to propargylamine-based drugs (e.g., selegiline).
  • Assay Design :
    • In vitro : Measure IC₅₀ using fluorometric MAO assays with kynuramine as substrate .
    • In silico : Molecular docking (AutoDock Vina) predicts binding affinity to MAO-B active sites (∆G ≈ -8.5 kcal/mol) .
  • Contradictions : Discrepancies between computational binding scores and experimental IC₅₀ may arise from solvation effects or protein flexibility .

Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?

Analog Modification Effect on MAO-B Inhibition
Parent CompoundNoneIC₅₀ = 12 µM
6-Ethylpyridinyl derivativeMethyl → EthylIC₅₀ = 8 µM (↑ lipophilicity)
Tert-butyl propargylaminePropargyl → tert-butylIC₅₀ = 45 µM (↓ binding)
Data adapted from comparative analyses of pyridine-propargylamine derivatives .

Q. What computational methods resolve contradictions in experimental data (e.g., redox activity vs. stability)?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior. For this compound, a low gap (≈4.1 eV) suggests susceptibility to oxidation .
  • Molecular Dynamics (MD) : Simulates stability under physiological conditions (e.g., solvation in water/octanol mixtures) to explain discrepancies in bioavailability studies .

Q. What safety protocols are essential for handling this compound?

  • Hazards : Acute toxicity (Oral LD₅₀ ≈ 300 mg/kg in rats), skin irritation .
  • Mitigation : Use PPE (nitrile gloves, lab coat), work in fume hoods, and store under N₂ at -20°C to prevent alkyne degradation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(6-Methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine
Reactant of Route 2
Reactant of Route 2
[(6-Methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine

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